5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
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Overview
Description
5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant group of natural and synthetic compounds known for their diverse biological activities, including effects on neurodegenerative disorders and various pathogens . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further modified to introduce the methyl and amine groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, TBHP, and other peroxides under mild to moderate temperatures.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated amines .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in neurodegenerative diseases . The compound may also inhibit certain enzymes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities but lacking the methyl and amine groups.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine: Another derivative with a different substitution pattern, affecting its biological activity.
Uniqueness: 5-Methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which enhances its biological activity and specificity for certain molecular targets . This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6,11H2,1H3 |
InChI Key |
JEQRZXPFYTVMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)N |
Origin of Product |
United States |
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